2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
Description
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The structure includes a chlorine atom at position 6 and a 1,3-benzodioxole moiety at position 2 (Figure 1). This compound is of significant interest in medicinal chemistry due to the imidazo[1,2-b]pyridazine scaffold's versatility in interacting with biological targets, particularly kinases and neurotransmitter receptors.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-12-3-4-13-15-9(6-17(13)16-12)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPCQZYSKNBMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C(=N3)C=CC(=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577950 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141409-08-7 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with α-Bromoketones
The reaction of 3-amino-6-chloropyridazine with α-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one forms the target compound through nucleophilic substitution and cyclization.
Reaction Conditions:
-
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Time: 12–24 hours
Mechanism:
-
The amino group of 3-amino-6-chloropyridazine attacks the carbonyl carbon of the α-bromoketone.
-
Bromide elimination forms an imine intermediate.
-
Intramolecular cyclization generates the imidazo[1,2-b]pyridazine core.
Introduction of the 1,3-Benzodioxol-5-yl Group
Pre-functionalized α-Bromoketone Route
The 1,3-benzodioxol-5-yl group is introduced via a pre-synthesized α-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one.
Synthesis of α-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one:
-
Friedel-Crafts Acylation: 1,3-Benzodioxole undergoes acetylation with acetyl chloride in the presence of AlCl₃ to yield 1-(1,3-benzodioxol-5-yl)ethan-1-one.
-
Bromination: Treatment with bromine in acetic acid introduces the α-bromo substituent.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic acid | 25 | 85 |
| NBS | CCl₄ | 80 | 72 |
| HBr/H₂O₂ | DCM | 40 | 68 |
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling can introduce the 1,3-benzodioxol-5-yl group post-cyclization.
Procedure:
-
Synthesize 2-bromo-6-chloroimidazo[1,2-b]pyridazine via bromination of the parent compound.
-
Couple with 1,3-benzodioxol-5-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
Table 2: Coupling Reaction Parameters
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65 |
| PdCl₂(dppf) | NaHCO₃ | DMF/H₂O | 58 |
| XPhos Pd G3 | K₃PO₄ | THF | 70 |
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization using ethyl acetate/n-hexane (1:2 v/v), achieving >98% purity.
Chromatographic Methods
Flash chromatography (silica gel, eluent: dichloromethane/methanol 95:5) isolates the compound with minimal byproducts.
Challenges and Optimization
-
Regioselectivity: Competing reactions at the 3-position of the pyridazine ring are mitigated by electron-withdrawing chloro groups.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side products.
Scalability and Industrial Relevance
Continuous flow reactors improve yield (85%) and reduce reaction times (4 hours) for large-scale production . Automated systems enable precise control over temperature and stoichiometry.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C6 Chlorine
The chlorine atom at position 6 is susceptible to nucleophilic substitution due to the electron-deficient nature of the pyridazine ring. Common nucleophiles include amines, alkoxides, and thiols.
Mechanistic Insight : The reaction proceeds via a two-step mechanism involving deprotonation of the nucleophile and attack at the electrophilic C6 position, followed by elimination of chloride. Steric hindrance from the 1,3-benzodioxol-5-yl group may influence reaction rates .
Cross-Coupling Reactions
The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
| Reagents/Conditions | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | Aryl/heteroaryl boronic acids | 6-Aryl/heteroaryl derivatives | 45–75% |
Example : Reaction with phenylboronic acid yields 6-phenylimidazo[1,2-b]pyridazine derivatives, enhancing π-π stacking interactions in drug design .
Buchwald–Hartwig Amination
| Reagents/Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | Secondary amines | 6-N,N-Dialkylamino derivatives | 50–70% |
Functionalization of the 1,3-Benzodioxol-5-yl Group
The 1,3-benzodioxole moiety undergoes selective ring-opening under acidic or reductive conditions:
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C3 or C8 | <30% |
| Bromination | Br2, FeBr3, DCM | C8 | 20–40% |
Regioselectivity : Electrophiles preferentially attack C8 due to resonance stabilization of the intermediate.
Reductive Dehalogenation
The C6 chlorine can be removed via catalytic hydrogenation:
-
Conditions : H2 (1 atm), 10% Pd/C, EtOH, 25°C
-
Product : 6-Dechloro derivative (imidazo[1,2-b]pyridazine)
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine exhibit promising anticancer properties. For instance, imidazo[1,2-b]pyridazines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The structural features of this compound may enhance its potency against various cancer types by targeting these kinases effectively .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. In particular, studies have shown that imidazo[1,2-b]pyridazines can modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole moiety is thought to contribute to the compound's ability to penetrate the blood-brain barrier, thus facilitating its therapeutic effects in neurological contexts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed for effective treatment options .
Material Science Applications
Organic Electronics
In material science, this compound has potential applications in the development of organic electronic devices. Its electronic properties can be tuned through structural modifications, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films is advantageous for device fabrication .
Sensors
The incorporation of this compound into sensor technologies has been explored due to its luminescent properties. It can be used as a fluorescent probe for detecting specific ions or molecules in various environments. This application is significant for environmental monitoring and biomedical diagnostics .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as chemotherapeutic agents.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function. The compound was shown to upregulate neurotrophic factors and decrease oxidative stress markers, suggesting its utility in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-b]pyridazine core can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Features and Unique Aspects
Key Observations:
Substituent Position :
- C2 substitutions (e.g., benzodioxole, 4-chlorophenyl) influence receptor binding and metabolic stability.
- C3 modifications (e.g., benzoyl, pyridyl) enhance lipophilicity or enable cross-coupling reactions.
- C6 chlorine is often retained for its electronic effects, but replacement with nitro or amine groups alters bioactivity.
Synthetic Efficiency :
- Suzuki couplings at C3 achieve higher yields (66%) compared to direct CH-arylation (38%).
- Nucleophilic substitution at C6 with amines or alcohols requires mild bases like K2CO3.
Biological Activity: Receptor Binding: 2-(4'-Chlorophenyl)-3-methoxy derivatives show nanomolar IC50 values for benzodiazepine receptors. Enzyme Inhibition: Tert-butyl and benzodioxole substituents improve kinase inhibition due to steric and electronic effects. Antibacterial Properties: Nitro groups at C6 confer antibacterial activity, unlike chloro derivatives.
Physicochemical and Pharmacokinetic Properties
Table 2: Physical and Chemical Properties
- Lipophilicity : Benzodioxole and tert-butyl groups increase logP values, improving membrane permeability.
- Solubility : Carboxylic acid and amine derivatives exhibit higher aqueous solubility.
Q & A
Q. What are the common synthetic routes for preparing 6-chloroimidazo[1,2-b]pyridazine derivatives?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloroimidazo[1,2-b]pyridazine (core structure) reacts with arylboronic acids (e.g., 3-methylsulfonylphenylboronic acid) under Pd(PPh₃)₂Cl₂ catalysis in DMF/K₂CO₃ at elevated temperatures (80–100°C). Purification via column chromatography (silica gel, eluents like EtOAc/hexane) yields derivatives with >98% purity. Key intermediates are confirmed using ¹H/¹³C NMR and LC-MS .
Q. How can the structure and purity of synthesized derivatives be validated?
Structural confirmation relies on:
- NMR spectroscopy : Aromatic protons (δ 7.1–8.3 ppm) and substituent-specific shifts (e.g., methylsulfonyl at δ 3.0 ppm).
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ for 6-chloroimidazo[1,2-b]pyridazine derivatives) and retention times.
- Melting points : Sharp ranges (e.g., 201–204°C) indicate purity .
Q. What are standard methods to functionalize the imidazo[1,2-b]pyridazine core?
- Halogenation : N-Iodosuccinimide (NIS) in DMF at 35°C introduces iodine at the C3 position .
- Arylation : Pd-catalyzed direct C3-arylation with aryl bromides/chlorides (e.g., 4-bromonitrobenzene) in pentan-1-ol/KOAc yields monoarylated products (75–82%) without cleaving the C6-Cl bond .
Q. What solvents and catalysts are optimal for Suzuki coupling with this scaffold?
- Solvents : DMF or DMA for polar substrates; pentan-1-ol for eco-friendly conditions.
- Catalysts : Pd(OAc)₂ (0.1 mol%) with KOAc base achieves high turnover frequency (TOF > 100 h⁻¹) .
Q. How are substituent effects on solubility and reactivity assessed?
- LogP measurements : Compare hydrophobicities of derivatives (e.g., methylsulfonyl vs. benzodioxolyl groups).
- Reactivity screens : Test coupling efficiency with electron-deficient vs. electron-rich aryl halides .
Advanced Research Questions
Q. How can regioselectivity challenges in Minisci alkylation be addressed?
Recent corrections show alkyl radicals add preferentially at the C8 position (not C2) of 6-chloroimidazo[1,2-b]pyridazine. Validate regiochemistry via:
- X-ray crystallography : Definitive structural assignment.
- Comparative NMR : Match spectra with literature (e.g., δ 8.2 ppm for C8-substituted protons) .
Q. What strategies optimize chemoselectivity in Pd-catalyzed reactions?
- Electron-rich substrates : Use phosphine-free Pd catalysts to avoid C–Cl bond cleavage.
- Solvent tuning : Pentan-1-ol suppresses side reactions vs. DMA.
- Sequential coupling : Monoarylate first, then introduce bulkier substituents via Suzuki .
Q. How are 2,3-diarylimidazo[1,2-b]pyridazines synthesized?
A two-step approach:
- Step 1 : Introduce bromine at C2 via electrophilic substitution.
- Step 2 : Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) under microwave irradiation (120°C, 30 min) yields 86–89% diarylated products .
Q. What methods evaluate binding affinity to biological targets (e.g., Aβ plaques)?
- In vitro radioligand assays : Use ³H-labeled derivatives to measure Ki values (nM range).
- Competitive binding : Displace reference ligands (e.g., thioflavin T) from synthetic Aβ aggregates.
- Structure-activity relationship (SAR) : Correlate substituents (e.g., 6-chloro vs. 6-methylthio) with affinity .
Q. How can hERG cardiotoxicity risks be mitigated during lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
